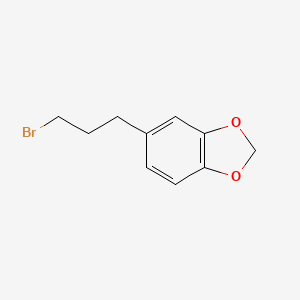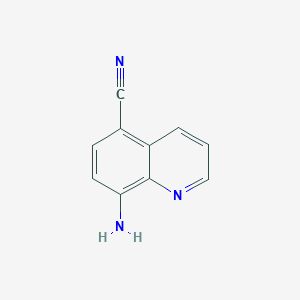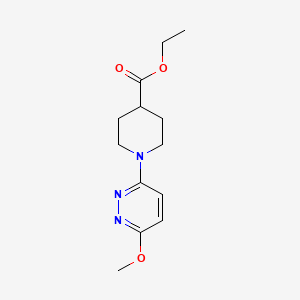
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a methoxy group at the 6th position of the pyridazine ring, a piperidine ring attached to the 4th position, and an ethyl ester group at the carboxylic acid position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.
Esterification: The carboxylic acid group can be esterified using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(6-Hydroxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester.
Reduction: Formation of 1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The methoxy group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Methoxy-pyridazin-3-yl)-propynoic acid methyl ester
- 3-(6-Methoxy-pyridazin-3-yl)-acrylic acid methyl ester
Uniqueness
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridazine derivatives and contributes to its specific applications and mechanism of action.
Propiedades
Fórmula molecular |
C13H19N3O3 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-13(17)10-6-8-16(9-7-10)11-4-5-12(18-2)15-14-11/h4-5,10H,3,6-9H2,1-2H3 |
Clave InChI |
LIHIAILBUBHRCD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7-Diazabicyclo[3.2.1]octane-2,4-diol](/img/structure/B8667757.png)
![Methyl 3-[(3-oxobutyl)thio]propanoate](/img/structure/B8667767.png)
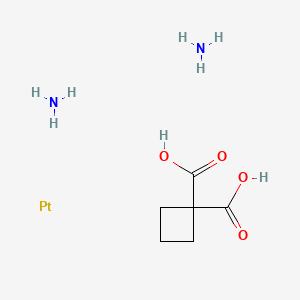
![N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B8667774.png)


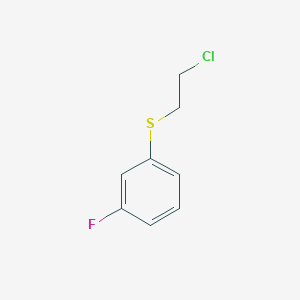
![3-(4-Ethyl-benzenesulfonyl)-4H-thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8667809.png)

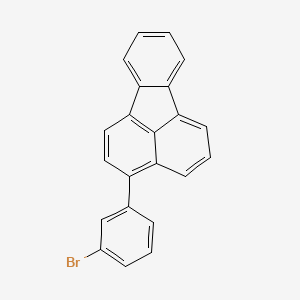
![3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-amine](/img/structure/B8667826.png)
![N-[4-Chloro-2-(2-methoxybenzoyl)phenyl]acetamide](/img/structure/B8667832.png)
